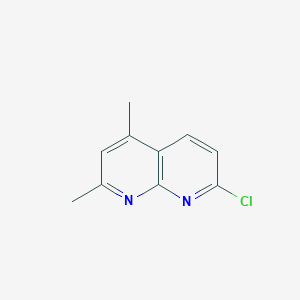

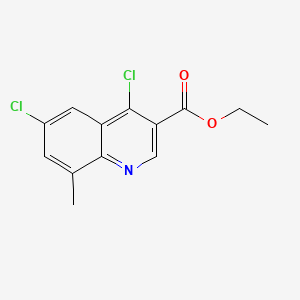

7-Cloro-2,4-dimetil-1,8-naftiridina

Descripción general

Descripción

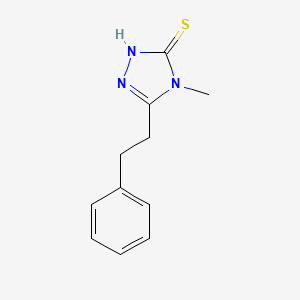

7-Chloro-2,4-dimethyl-1,8-naphthyridine, also known as 7-chloro-2,4-dimethyl-1,8-naphthalene, is a synthetic organic compound belonging to the class of naphthyridines. It is an important building block for the synthesis of a wide range of organic compounds, with applications in materials science and pharmaceuticals. This article will discuss the synthesis method of 7-chloro-2,4-dimethyl-1,8-naphthyridine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Agente Antihipertensivo y Antiarrítmico

7-Cloro-2,4-dimetil-1,8-naftiridina ha sido identificada como un compuesto con potenciales propiedades antihipertensivas y antiarrítmicas . Estas aplicaciones son cruciales en el manejo de enfermedades cardiovasculares, donde controlar la presión arterial y mantener el ritmo cardíaco son esenciales para la atención del paciente.

Safener Herbicida

Este compuesto también se usa como safener herbicida . Los safeners herbicidas protegen los cultivos de los efectos tóxicos de los herbicidas al mejorar la capacidad de la planta para desintoxicar el herbicida, previniendo así la pérdida de rendimiento y asegurando la seguridad alimentaria.

Inmunoestimulante

En el campo de la inmunología, this compound sirve como inmunoestimulante . Estimula la respuesta del sistema inmunológico, proporcionando una herramienta valiosa para los investigadores que estudian las respuestas inmunitarias y desarrollan tratamientos para enfermedades relacionadas con el sistema inmunológico.

Actividad Anticancerígena

La investigación ha demostrado que los derivados de this compound exhiben actividad citotóxica contra líneas celulares de cáncer de hígado . Esto abre posibilidades para el desarrollo de nuevos fármacos anticancerígenos, particularmente dirigidos a la línea celular HepG2.

Acoplamiento Molecular y Diseño de Fármacos

Los derivados del compuesto se han utilizado en estudios de acoplamiento molecular para explorar sus afinidades de unión con objetivos biológicos como la topoisomerasa II . Esto es crucial en el diseño de fármacos, donde comprender cómo las moléculas interactúan con los objetivos puede conducir al desarrollo de fármacos más efectivos.

Aplicaciones Fotofísicas

Debido a su estructura única, this compound encuentra aplicaciones en estudios fotofísicos . Se puede utilizar en el desarrollo de diodos emisores de luz, células solares sensibilizadas con colorante y sensores moleculares, contribuyendo a los avances en ciencia e ingeniería de materiales.

Mecanismo De Acción

Target of Action

It is known that this compound is a copper complex with the formula cu(cnch)(cl)(cno) and can bind to anions . This suggests that it may interact with various biological targets that have anionic sites.

Mode of Action

As a ligand, it binds to anions and can be used for catalytic reactions . This suggests that it may interact with its targets by forming complexes, which could lead to changes in the targets’ functions.

Biochemical Pathways

It has been used in x-ray diffraction studies of organometallic compounds , indicating that it may influence pathways involving metal ions.

Result of Action

It has been used in x-ray diffraction studies of organometallic compounds , suggesting that it may have effects at the molecular level.

Action Environment

It is known that this compound can react with azides to form an azide complex , suggesting that its action may be influenced by the presence of specific reactants in the environment.

Análisis Bioquímico

Biochemical Properties

7-Chloro-2,4-dimethyl-1,8-naphthyridine plays a significant role in biochemical reactions, particularly as a ligand that binds to anions and can be used for catalytic reactions . It interacts with enzymes such as copper complexes, which facilitate catalytic processes. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the naphthyridine ring and the metal center of the enzyme .

Cellular Effects

The effects of 7-Chloro-2,4-dimethyl-1,8-naphthyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, 7-Chloro-2,4-dimethyl-1,8-naphthyridine can alter metabolic pathways by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, 7-Chloro-2,4-dimethyl-1,8-naphthyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions often involve coordination bonds with metal ions present in the active sites of enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-2,4-dimethyl-1,8-naphthyridine change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that 7-Chloro-2,4-dimethyl-1,8-naphthyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Chloro-2,4-dimethyl-1,8-naphthyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including potential damage to cellular structures and disruption of normal metabolic processes .

Metabolic Pathways

7-Chloro-2,4-dimethyl-1,8-naphthyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 7-Chloro-2,4-dimethyl-1,8-naphthyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of 7-Chloro-2,4-dimethyl-1,8-naphthyridine is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate its role in cellular processes .

Propiedades

IUPAC Name |

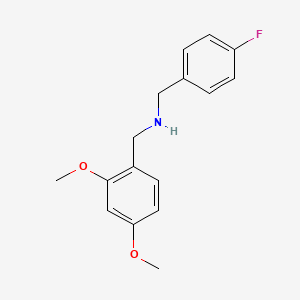

7-chloro-2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCDGFNOHFBIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297827 | |

| Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77223-21-3 | |

| Record name | 77223-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)

![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)